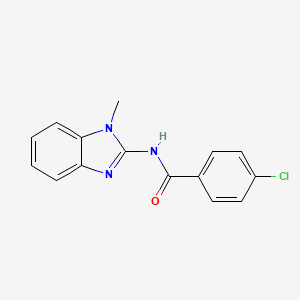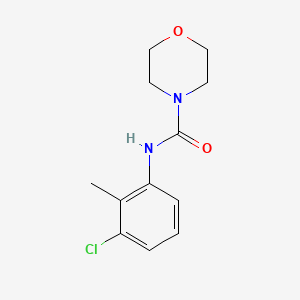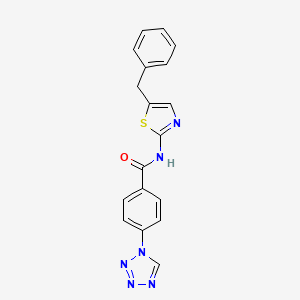
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, also known as CMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. In neurodegenerative diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In infectious diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication.
Biochemical and Physiological Effects:
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the regulation of oxidative stress in neurodegenerative diseases, and the inhibition of bacterial DNA replication in infectious diseases. Additionally, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without causing significant harm. Additionally, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to be stable under various conditions, making it a reliable compound for research. However, one limitation of using 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the identification of the specific enzymes and signaling pathways targeted by 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide could provide valuable insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloroaniline with 1-methyl-1H-benzimidazole in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both methods result in the formation of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to protect against oxidative stress, which is a key factor in the development of Alzheimer's disease. In infectious diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
4-chloro-N-(1-methylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-5-3-2-4-12(13)17-15(19)18-14(20)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALJIMTUUESEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol](/img/structure/B5673756.png)

![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)

![1,3-benzodioxol-5-yl{methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5673785.png)
![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5673791.png)

![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5673812.png)
![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
![3-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5673831.png)
![2-[(3-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673832.png)
![2-{[2-(1-{[(cyclopropylmethyl)thio]acetyl}-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5673835.png)